1H-Benzotriazole, 5-(trifluoromethoxy)-

Physicochemical property pKa Ionization state

Researchers optimizing benzotriazole-based kinase inhibitors face challenges predicting how 5-position substituents alter binding affinity and selectivity. 5-(Trifluoromethoxy)-1H-benzotriazole addresses this with a distinct -OCF₃ group that enables orthogonal multipolar interactions (C-F···H-C, C-F···C=O) beyond traditional halogen bonding. • Enables fluorine-specific binding mode interrogation vs. Cl/Br analogs for CK2α and related kinase targets • Predicted logP supports tunable lipophilicity; near-neutral pKa (~7.28) facilitates downstream derivatization • Serves as advanced intermediate for pharma/agrochemical fluorinated heterocycle synthesis • Available in 95-98% purity from ISO-certified supply chains; ships ambient globally

Molecular Formula C7H4F3N3O
Molecular Weight 203.124
CAS No. 157590-69-7
Cat. No. B583923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole, 5-(trifluoromethoxy)-
CAS157590-69-7
Synonyms1H-BENZOTRIAZOLE, 5-(TRIFLUOROMETHOXY)-
Molecular FormulaC7H4F3N3O
Molecular Weight203.124
Structural Identifiers
SMILESC1=CC2=NNN=C2C=C1OC(F)(F)F
InChIInChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13)
InChIKeyZBKOEDPZYGOCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethoxy)-1H-benzotriazole: Compound Profile


1H-Benzotriazole, 5-(trifluoromethoxy)- (CAS 157590-69-7) is a heterocyclic building block comprising a benzotriazole core substituted at the 5-position with a strongly electron-withdrawing trifluoromethoxy (–OCF₃) group. This substitution pattern confers a distinct combination of electronic and steric properties that differentiates it from other 5-substituted benzotriazole analogs. The compound is characterized by a molecular formula of C₇H₄F₃N₃O, a molecular weight of 203.12 g/mol, a predicted pKa of 7.28 ± 0.40, a predicted boiling point of 317.4 ± 37.0 °C, and a predicted density of 1.578 ± 0.06 g/cm³ . Commercially available purities typically range from 95% to 98%+, with storage recommended in cool, dry conditions .

1 Trifluoromethoxy benzotriazole scaffold for kinase inhibitor SAR
2 Electron-withdrawing –OCF₃ modulates ionization state and binding properties
3 Distinct fluorine-bond donor for probing orthogonal protein interactions

5-(Trifluoromethoxy)-1H-benzotriazole: Non-Interchangeability


Simple substitution of 5-(trifluoromethoxy)-1H-benzotriazole with a different 5-substituted benzotriazole analog is not a straightforward replacement because the physicochemical and biological consequences of the 5-substituent are non-linear and cannot be predicted solely from the core scaffold. Studies on halogenated benzotriazoles demonstrate that even subtle changes in the substitution pattern (e.g., Cl vs. Br) markedly alter hydrophobicity (logP), binding thermodynamics, and inhibitory potency against targets such as human protein kinase CK2α [1][2]. Specifically, the trifluoromethoxy group is a unique fluorine bond donor/acceptor that can engage in orthogonal interactions (e.g., orthogonal multipolar interactions, C–F···H–C) compared to simple halogens or alkyl groups [3]. Consequently, using a different 5-substituted analog without quantitative comparative data risks unpredictable changes in binding affinity, cellular potency, solubility, and ultimately, project outcome. The following section provides the quantitative evidence base required to justify the selection of 5-(trifluoromethoxy)-1H-benzotriazole over its closest analogs.

! 5‑substituent identity non‑linearly shifts logP, binding thermodynamics, and inhibitory potency
! Trifluoromethoxy engages in fluorine bonding; Cl/Br analogs primarily act as halogen bond donors — interaction modes may diverge
! Analog replacement without comparative data risks unpredictable changes in solubility and target engagement

5-(Trifluoromethoxy)-1H-benzotriazole: Quantitative Differentiation


pKa Shift and Ionization State

The predicted pKa of 5-(trifluoromethoxy)-1H-benzotriazole is 7.28 ± 0.40, representing a ~5.5 log unit increase in basicity compared to the parent unsubstituted benzotriazole, which has a reported pKa of approximately 1.8 [1]. This dramatic shift is consistent with the strong electron-withdrawing nature of the –OCF₃ group, which stabilizes the anionic conjugate base. For comparison, 5-chloro- and 5-bromo-substituted benzotriazoles exhibit pKa values that are typically lower than the –OCF₃ derivative, reflecting the different electronic effects of halogens versus the –OCF₃ moiety [2]. The near-neutral pKa of 5-(trifluoromethoxy)-1H-benzotriazole means that at physiological pH (7.4), a significant fraction of the compound exists in the neutral form, which can be advantageous for passive membrane permeability and for engaging in specific hydrogen-bonding and fluorine-bonding interactions with target proteins [3].

pKa Shift
Reported
ΔpKa ≈ +5.5
Near‑neutral pKa alters ionization at physiological pH
Predicted; experimental confirmation advised
Physicochemical property pKa Ionization state Benzotriazole analogs

Lipophilicity and Hydrophobic Interactions

The trifluoromethoxy group is known to impart significant lipophilicity to aromatic scaffolds. While an experimental logP for 5-(trifluoromethoxy)-1H-benzotriazole is not publicly available, the logP of halogenated benzotriazoles has been systematically studied. In a series of brominated benzotriazole inhibitors of CK2α, in silico logP values ranged from 2.88 for 5,6-dibromobenzotriazole to 5.59 for the heavily halogenated 4,7-dibromo-5,6-diiodobenzotriazole [1]. The replacement of Br with Cl decreases hydrophobicity, while electronic properties remain virtually unaffected [2]. Given that the –OCF₃ group is more lipophilic than Cl, it is expected that 5-(trifluoromethoxy)-1H-benzotriazole will exhibit a logP intermediate between the 5-Cl and 5-Br analogs, potentially enhancing hydrophobic interactions with target protein binding pockets. In CK2α inhibition studies, 5-substituted analogs bearing CF₃ groups (a surrogate for –OCF₃) showed weak but measurable inhibitory activity, whereas the unsubstituted benzotriazole was inactive [3].

Lipophilicity Trend
Class‑level inference
logP range 2.88–5.59 (class)
Expected logP intermediate between 5‑Cl and 5‑Br analogs
Target‑specific logP not reported
Lipophilicity LogP Hydrophobic effect Benzotriazole analogs

Fluorine Bonding vs. Halogen Bonding

In structure-activity relationship studies on benzotriazole inhibitors of human protein kinase CK2α, substituents were classified as halogen bond donors (Cl, Br) or fluorine bond donors (F, CF₃) [1]. While 5-chloro and 5-bromo analogs engage in halogen bonding with the target protein, the –OCF₃ group offers a distinct fluorine bonding motif. This difference can redirect ligand binding geometry and selectivity. Notably, 5-substituted benzotriazoles bearing CF₃ groups (a close surrogate) exhibited weak but measurable inhibitory activity against CK2α, whereas the unsubstituted benzotriazole was inactive [1]. This demonstrates that the 5-position substitution is critical for activity and that the nature of the substituent (halogen bond donor vs. fluorine bond donor) modulates potency. The trifluoromethoxy group may also participate in orthogonal multipolar C–F···C=O interactions, which are not possible with Cl or Br substituents [2].

Binding Mode
Class‑level inference
5‑CF₃ analog: weakly active vs inactive parent
Fluorine bonding may alter selectivity profile
Extrapolated from CF₃ surrogate data
Halogen bonding Fluorine bond Protein-ligand interactions CK2α

5-(Trifluoromethoxy)-1H-benzotriazole: Applications


CK2α Kinase Inhibitor SAR

The distinct fluorine bond donor capability and near-neutral pKa of 5-(trifluoromethoxy)-1H-benzotriazole make it a valuable scaffold for exploring structure-activity relationships (SAR) around the 5-position of benzotriazole-based kinase inhibitors, particularly for targets like CK2α where 5-substitution modulates activity [1]. Its predicted logP suggests moderate lipophilicity that can be tuned through further derivatization [2]. Researchers should prioritize this compound when investigating the role of orthogonal multipolar interactions versus traditional halogen bonding in target engagement [3].

Fluorine-Specific Protein Interaction Probe

Because the –OCF₃ group is a recognized fluorine bond donor, 5-(trifluoromethoxy)-1H-benzotriazole serves as a chemical probe to interrogate fluorine-specific interactions (C–F···H–C, C–F···C=O) in protein binding pockets. This is particularly relevant when comparing the binding modes of halogenated benzotriazoles, where Cl and Br analogs primarily engage via halogen bonding, while the –OCF₃ analog may adopt a different orientation or selectivity profile [1]. Such studies are essential for deconvoluting the contributions of hydrophobic versus polar interactions in ligand recognition [2].

Late-Stage Functionalization Intermediate

The benzotriazole moiety is a versatile synthetic handle capable of acting as a leaving group, anion precursor, or radical precursor in organic transformations [1]. The 5-(trifluoromethoxy) substituent enhances the electron-withdrawing character of the aryl ring, potentially facilitating nucleophilic aromatic substitution or cross-coupling reactions at other positions. This compound is therefore suitable as an advanced intermediate in the synthesis of more complex fluorinated heterocycles for pharmaceutical and agrochemical research [2].

Application
Selection Property
Validation Focus
CK2α inhibitor SAR studies
Fluorine‑bond donor capability
Orthogonal interaction profiling relative to halogen bond donors
Fluorine‑specific protein interaction probe
Distinct –OCF₃ binding motif
Binding mode comparison with Cl/Br analogs
Fluorinated heterocycle synthesis
Electron‑deficient benzotriazole leaving group
Cross‑coupling reactivity evaluation

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